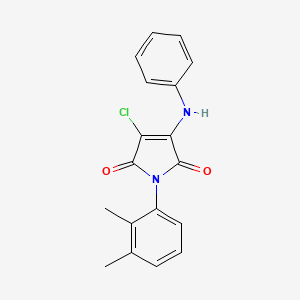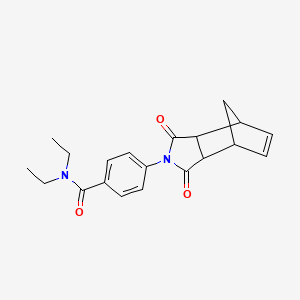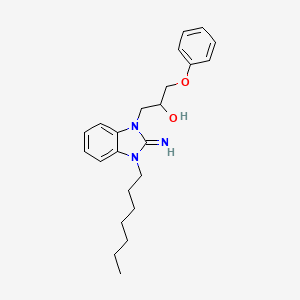
3-chloro-1-(2,3-dimethylphenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(2,3-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a phenylamino group attached to a pyrrole-dione core. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole-Dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine to form the pyrrole-dione structure.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation using a dimethylbenzene derivative and a Lewis acid catalyst like aluminum chloride.
Addition of the Phenylamino Group: The final step involves the nucleophilic substitution reaction where aniline is reacted with the intermediate compound to introduce the phenylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(2,3-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-1-(2,3-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2,3-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chloro group and the phenylamino group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(2,3-dimethylphenyl)-4-(methylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-chloro-1-(2,3-dimethylphenyl)-4-(propylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
The uniqueness of 3-chloro-1-(2,3-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN2O2 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-anilino-4-chloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-7-6-10-14(12(11)2)21-17(22)15(19)16(18(21)23)20-13-8-4-3-5-9-13/h3-10,20H,1-2H3 |
InChI Key |
DVZAEMMNMMVQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11657856.png)

![propyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11657869.png)

![3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11657877.png)
![methyl 4-[(E)-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11657880.png)
![N-[(2Z,5Z)-4-hydroxy-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B11657881.png)
![dimethyl 5-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate](/img/structure/B11657883.png)
![Methyl 5-{[(4-bromophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11657893.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11657897.png)
![5-bromo-2-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11657899.png)
![2-[(7-chloro-2-hydroxy-4-phenyl-3-quinolinyl)thio]-6-(methoxymethyl)-4(1H)-pyrimidinone](/img/structure/B11657901.png)
![N'-[(E)-1-[1,1'-Biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657909.png)
![2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11657916.png)
